![molecular formula C20H16N2OS2 B2635789 (2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one CAS No. 890611-70-8](/img/structure/B2635789.png)
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one: has been investigated for its potential use in OLEDs. OLEDs are energy-efficient light sources used in displays, lighting, and other applications. The compound’s electron-donating properties and suitable solid-state quantum yields make it a promising candidate for fabricating OLEDs with emission colors ranging from blue to green and yellowish green .
Fluorescent Materials
Fluorescent compounds play a crucial role in lasers, photodiodes, and chemosensors. Thienothiophenes, including the 4-thieno[3,2-b]thiophen-3-ylbenzonitrile skeleton found in our compound, exhibit good electron delocalization and rigidity. The compound’s mega Stokes shifts (113–177 nm) and dual emission properties (both in solid-state and solution) make it interesting for fluorescent applications .
Organic Solar Cells (OSCs)
While not directly studied for OSCs, related compounds with similar structures have been explored. For instance, 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile (DPTMM) has been used as a molecular donor in OSCs. Investigating the electrical and optical characteristics of our compound in OSCs could be a valuable avenue for future research .
Solvatochromism
The compound exhibits solvatochromic behavior, meaning its absorption and emission properties change with solvent polarity. Researchers can exploit this property for chemical sensing applications, where the compound’s fluorescence responds to changes in the local environment .
Dual Fluorescence Quantum Efficiency
Understanding the dual fluorescence behavior of this compound—both in solution and solid-state—can lead to applications in sensors, imaging, and optoelectronic devices. Its high solution quantum yield (close to 100%) is particularly noteworthy .
Building Blocks for Organic Materials
Thieno[3,2-b]thiophene derivatives, including our compound, serve as building blocks for designing organic materials. Their electron-rich nature and good thermal stability contribute to their use in various applications, such as polymers and small molecules .
Safety And Hazards
properties
IUPAC Name |
3-phenyl-2-phenylimino-6-thiophen-2-yl-1,3-thiazinan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c23-19-14-18(17-12-7-13-24-17)25-20(21-15-8-3-1-4-9-15)22(19)16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUSTGSECNCEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-phenyl-2-(phenylimino)-6-(thiophen-2-yl)-1,3-thiazinan-4-one |
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